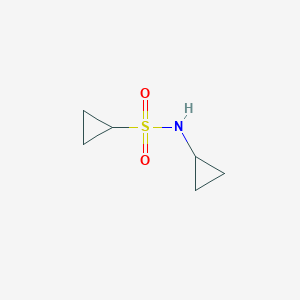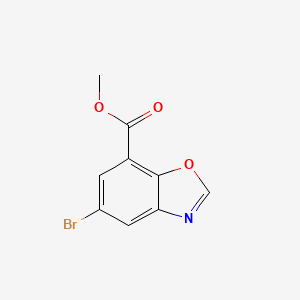
3,5-Dibromo-2-iodobenzotrifluoride
Overview
Description
3,5-Dibromo-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F3I and a molecular weight of 429.8 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-iodobenzotrifluoride is 1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,5-Dibromo-2-iodobenzotrifluoride is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Derivatives
- Synthesis Precursor : 1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3-iodobenzene and 2,3-Dibromo-1,4-diiodobenzene, are valuable in synthesizing various organic transformations, especially in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Chemical Structure and Reactions
- Organometallic Methods : Modern organometallic methods have enabled the transformation of materials like 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the flexibility and utility of these methods in chemical synthesis (Schlosser & Heiss, 2003).
- Spin–Spin Coupling Constants : Studies on the spin–spin coupling constants in derivatives of benzotrifluoride, such as 2-amino-3,5-dibromobenzotrifluoride, provide insights into the mechanisms transmitting nuclear spin state information in these compounds (Schaefer, Marat, Peeling, & Veregin, 1983).
Molecular Dynamics and Simulation
- Molecular Dynamics Simulation : The absorption behavior and inhibition mechanisms on metal surfaces in aqueous solutions of 3,5-dibromo derivatives have been investigated using molecular dynamics simulations. This includes studying the effects of interaction energy, radial distribution function, and self-diffusion coefficient (Xie Siwei et al., 2015).
Biochemical Applications
- Synthesis of BODIPY Dyes : The reactivity of 3,5-dibromo tetrafluorobenzo-fused BODIPY under nucleophilic substitution and Pd(0)-catalyzed cross-coupling reaction conditions has been explored for potential applications in medicine and materials (Savoldelli et al., 2018).
Photophysical Properties
- Photophysical Characterization : The effect of perfluorination on photophysical properties was examined in fluorinated benzene compounds, highlighting the impact of molecular structure on the photophysical behavior of these compounds (Krebs & Spanggaard, 2002).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXCGSAPOMUSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-iodobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)




![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)


![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)

